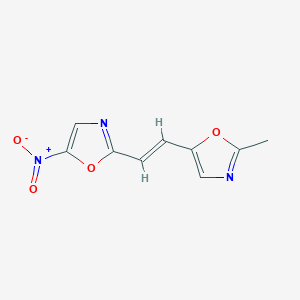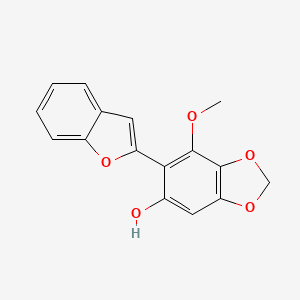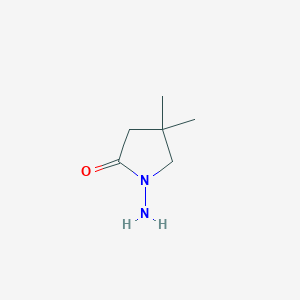
1-Amino-4,4-dimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4,4-dimethylpyrrolidin-2-one is an organic compound with the molecular formula C6H12N2O It is a derivative of pyrrolidinone, characterized by the presence of an amino group at the first position and two methyl groups at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-4,4-dimethylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-2-pyrrolidinone with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidinones with different functional groups.
Applications De Recherche Scientifique
1-Amino-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-amino-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The compound’s unique structure also enables it to participate in specific chemical pathways, influencing its reactivity and function .
Comparaison Avec Des Composés Similaires
1-Amino-4,4-dimethylpyrrolidin-2-one can be compared with other similar compounds such as:
4,4-Dimethyl-2-pyrrolidinone: Lacks the amino group, leading to different reactivity and applications.
3-Amino-4,4-dimethylpyrrolidin-2-one: Similar structure but with the amino group at a different position, affecting its chemical properties and biological activities.
Uniqueness: The presence of both the amino group and the two methyl groups at specific positions in this compound gives it unique chemical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
1-amino-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-5(9)8(7)4-6/h3-4,7H2,1-2H3 |
Clé InChI |
ZFTUEICLHNKYLW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


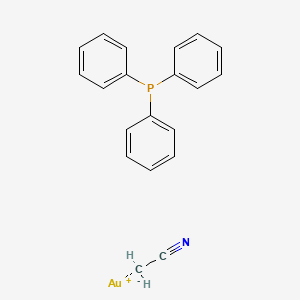
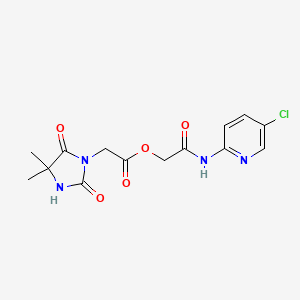
![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)
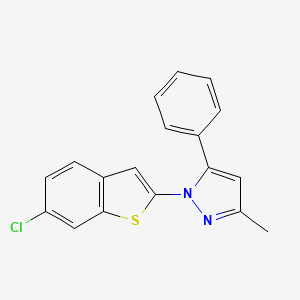



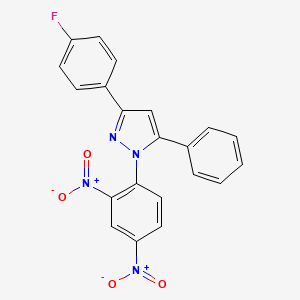
![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
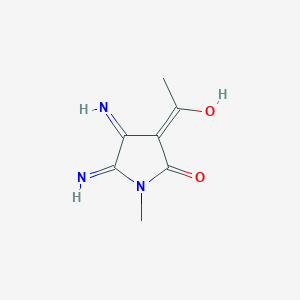
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)
